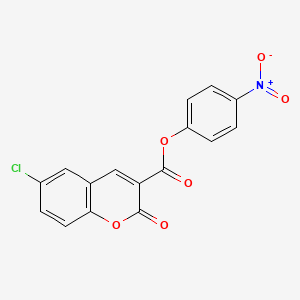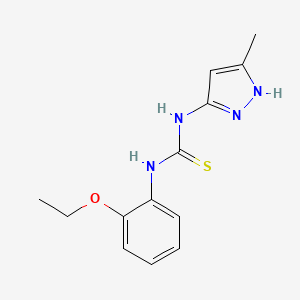
N-(4-bromophenyl)-1-piperidinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-1-piperidinecarbothioamide, also known as BPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTU is a thioamide derivative of piperidine, and it has been found to possess a range of interesting properties that make it a promising candidate for a variety of research applications.
Mécanisme D'action
N-(4-bromophenyl)-1-piperidinecarbothioamide exerts its effects by binding to the pore-forming region of voltage-gated sodium channels, thereby blocking the flow of sodium ions through the channel. This results in a decrease in neuronal excitability, which can have a range of effects depending on the specific subtype of sodium channel being targeted.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the modulation of neuronal excitability, the inhibition of neurotransmitter release, and the regulation of ion channel function. These effects make this compound a valuable tool for studying the function of these important molecules in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-bromophenyl)-1-piperidinecarbothioamide is its selectivity for certain subtypes of voltage-gated sodium channels. This allows researchers to selectively block these channels without affecting others, which can help to better understand the specific roles of these channels in neuronal function. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve complete block of these channels at low concentrations.
Orientations Futures
There are a number of potential future directions for research on N-(4-bromophenyl)-1-piperidinecarbothioamide. One promising avenue is the development of more potent and selective analogs of this compound that can be used to target specific subtypes of voltage-gated sodium channels with greater efficacy. Another potential direction is the use of this compound as a tool for studying the role of these channels in various disease states, such as epilepsy and chronic pain. Finally, this compound may also have potential applications in drug discovery, as a lead compound for the development of novel sodium channel blockers with therapeutic potential.
Méthodes De Synthèse
N-(4-bromophenyl)-1-piperidinecarbothioamide can be synthesized using a variety of methods, including the reaction of 4-bromoaniline with piperidinecarbothioamide, or the reaction of 4-bromobenzaldehyde with piperidinecarbothioamide followed by reduction and cyclization. The resulting compound is a white solid that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
N-(4-bromophenyl)-1-piperidinecarbothioamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. One of the most promising applications of this compound is as a tool for studying the function of voltage-gated sodium channels in neurons. This compound has been found to selectively block certain subtypes of these channels, which can help researchers better understand the role of these channels in normal and pathological neuronal function.
Propriétés
IUPAC Name |
N-(4-bromophenyl)piperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2S/c13-10-4-6-11(7-5-10)14-12(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHTZOGADQQBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)




![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)
![4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B5807312.png)
![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)


![8-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5807353.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)